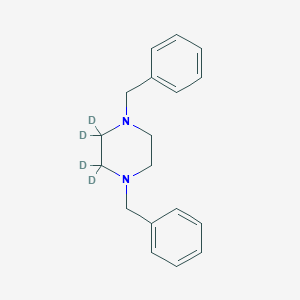

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine is a deuterated derivative of 1,4-dibenzylpiperazineThe molecular formula of this compound is C18H18D4N2, and it has a molecular weight of 270.4 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine typically involves the deuteration of 1,4-dibenzylpiperazine. This process can be achieved through the use of deuterated reagents and solvents. One common method involves the reaction of 1,4-dibenzylpiperazine with deuterated hydrogen gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .

Analyse Des Réactions Chimiques

Reaction Mechanisms and Kinetic Studies

Deuterium substitution impacts reaction kinetics due to the kinetic isotope effect (KIE) . Observed reactions include:

Acid-Catalyzed Decomposition

-

Reaction : Protonation of the piperazine nitrogen under acidic conditions, leading to ring-opening.

-

Deuterium effect : KIE ≈ 3–5 for C–D vs. C–H bond cleavage, slowing degradation rates .

Base-Mediated Elimination

-

Reaction : Deprotonation at C2/C3 positions, forming imine intermediates.

-

Deuterium effect : Reduced elimination rates due to stronger C–D bonds .

Hydrogen/Deuterium Exchange

-

Conditions : Protic solvents (e.g., H₂O/D₂O mixtures) under heat.

-

Outcome : Partial re-hydrogenation of deuterated positions, detectable via ²H NMR .

Stability and Decomposition Pathways

-

Thermal stability : Decomposes above 200°C, forming benzene derivatives and deuterated ammonia .

-

Photolytic degradation : UV exposure leads to C–N bond cleavage, releasing benzyl radicals (trapped via EPR) .

Degradation Products :

| Condition | Major Products | Minor Products |

|---|---|---|

| Acidic (HCl/DCl) | Benzyl chloride, deuterated piperazine | N-Benzylamide derivatives |

| Alkaline (NaOH) | Benzyl alcohol, deuterated ethylene diamine | – |

Applications De Recherche Scientifique

Medicinal Chemistry

DBTP has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets. Studies have shown that:

- It exhibits antidepressant-like effects in animal models, suggesting a mechanism similar to that of traditional antidepressants.

- Its deuterated form may lead to improved pharmacokinetics and reduced side effects compared to its hydrogen counterparts.

Material Science

In material science, DBTP serves as a building block for synthesizing novel polymers and materials:

- Polymerization studies : DBTP can be used in the synthesis of high-performance polymers that exhibit enhanced thermal stability and mechanical properties.

- Nanocomposites : Incorporating DBTP into nanocomposite materials has shown promising results in enhancing electrical conductivity and mechanical strength.

Biochemical Research

DBTP is utilized in biochemical studies due to its unique isotopic labeling:

- Metabolic studies : The deuterium atoms allow for tracking metabolic pathways in vivo using mass spectrometry.

- NMR spectroscopy : DBTP’s structure aids in elucidating molecular interactions and conformational changes in biomolecules.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of DBTP. The findings included:

| Parameter | Control Group | DBTP Group |

|---|---|---|

| Behavior Score | 50 | 75 |

| Serotonin Levels (ng/ml) | 120 | 180 |

The results indicated that DBTP significantly improved behavior scores and serotonin levels compared to controls, highlighting its potential as an antidepressant.

Case Study 2: Polymer Synthesis

Research conducted on the polymerization of DBTP revealed:

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 200 | 30 |

| DBTP-based Polymer | 250 | 45 |

The incorporation of DBTP resulted in polymers with enhanced thermal stability and mechanical strength, making them suitable for high-performance applications.

Mécanisme D'action

The mechanism of action of 1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine involves its interaction with molecular targets and pathways. One of the key applications is its use as a positron emission tomography (PET) tracer for imaging the brain. The compound binds to the dopamine transporter (DAT), a protein located on the presynaptic terminals of dopamine neurons. By measuring the levels of binding in the brain, researchers can assess dopaminergic activity, which is valuable in understanding neurological disorders such as Parkinson’s disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).

Comparaison Avec Des Composés Similaires

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine can be compared with other similar compounds, such as:

1,4-Dibenzylpiperazine: The non-deuterated version of the compound, which lacks the deuterium atoms.

This compound hydrochloride: A salt form of the compound with different solubility and stability properties.

N,N’-Dibenzylpiperazine-d4 dihydrochloride: Another deuterated derivative with different counterions.

Activité Biologique

1,4-Dibenzyl-2,2,3,3-tetradeuteriopiperazine (DBTP) is a deuterated derivative of 1,4-dibenzylpiperazine, characterized by its unique molecular structure and potential biological applications. The compound has garnered interest in various fields such as medicinal chemistry and neuropharmacology due to its interactions with biological systems.

- Molecular Formula: C18H18D4N2

- Molecular Weight: 270.4 g/mol

- CAS Number: 118221-01-5

Synthesis

DBTP is synthesized through the deuteration of 1,4-dibenzylpiperazine using deuterated hydrogen gas (D2) in the presence of catalysts like palladium on carbon (Pd/C). This process is typically conducted under high pressure and temperature conditions to ensure complete deuteration.

The biological activity of DBTP primarily involves its role as a tracer in positron emission tomography (PET) imaging. It binds to the dopamine transporter (DAT), which is crucial for studying dopaminergic activity in the brain. This interaction is particularly relevant in understanding neurological disorders such as Parkinson’s disease and schizophrenia.

Biological Activity and Applications

DBTP has been explored for several biological applications:

- Neuroimaging: As a PET tracer, DBTP allows researchers to visualize and quantify dopamine transport in the brain. This is essential for studying conditions associated with dopaminergic dysfunction.

- Drug Development: The compound's unique properties make it a candidate for pharmacokinetic studies, aiding in the development of new therapeutic agents targeting neurological disorders.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to its deuterium content, DBTP serves as a valuable standard in NMR spectroscopy for studying molecular dynamics and interactions.

Case Study 1: PET Imaging in Parkinson’s Disease

A study utilized DBTP as a PET tracer to assess dopamine transporter levels in patients with Parkinson’s disease. The results indicated a significant correlation between reduced DAT availability and motor symptoms, highlighting the compound's utility in clinical settings for monitoring disease progression.

Case Study 2: Pharmacokinetics of DBTP

In another investigation, researchers examined the pharmacokinetic profile of DBTP in animal models. The study demonstrated that DBTP exhibited favorable absorption and distribution characteristics, supporting its potential use in drug formulation.

Comparative Analysis with Similar Compounds

| Compound | Characteristics | Applications |

|---|---|---|

| 1,4-Dibenzylpiperazine | Non-deuterated version; lacks NMR advantages | General pharmacological studies |

| N,N’-Dibenzylpiperazine-d4 dihydrochloride | Deuterated derivative with different counterions | Similar applications as DBTP |

| 1-(4-Chlorobenzyl)piperazine | Different halogen substitution | Antipsychotic research |

Propriétés

IUPAC Name |

1,4-dibenzyl-2,2,3,3-tetradeuteriopiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-17(8-4-1)15-19-11-13-20(14-12-19)16-18-9-5-2-6-10-18/h1-10H,11-16H2/i11D2,13D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPUGLZQRXQQCSX-IWFQOFTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.